molecular formula C16H11NO3 B14367653 Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- CAS No. 92795-36-3

Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-

Cat. No.: B14367653
CAS No.: 92795-36-3
M. Wt: 265.26 g/mol
InChI Key: DPSXZXQPFAYPNZ-UHFFFAOYSA-N
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Description

Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- is a heterocyclic aromatic organic compound. It is a derivative of benzoxazole, which is known for its wide range of applications in medicinal chemistry due to its diverse biological activities. This compound features a benzodioxole moiety, which is a fused ring system containing both benzene and dioxole rings, attached to the benzoxazole core via an ethenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, the reaction of 2-aminophenol with aldehydes in the presence of a catalyst such as a nanocatalyst, metal catalyst, or ionic liquid catalyst can yield benzoxazole derivatives .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of efficient catalytic systems to ensure high yields and purity. For example, the use of magnetic solid acid nanocatalysts has been reported to provide good yields under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole derivatives can undergo various types of chemical reactions, including:

    Oxidation: Benzoxazole derivatives can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert benzoxazole derivatives into their reduced forms.

    Substitution: Substitution reactions, such as halogenation, nitration, and sulfonation, can introduce different substituents onto the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, but they often involve the use of solvents like methanol, ethanol, or acetonitrile, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can yield oxides, while substitution reactions can produce halogenated or nitrated benzoxazole derivatives .

Scientific Research Applications

Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzoxazole derivatives involves their interaction with specific molecular targets and pathways. For example, some benzoxazole derivatives have been found to inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- include other benzoxazole derivatives, such as:

Uniqueness

What sets benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]- apart from other similar compounds is its unique structure, which combines the benzoxazole core with a benzodioxole moiety. This structural feature can impart distinct biological activities and chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

92795-36-3

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-benzoxazole

InChI

InChI=1S/C16H11NO3/c1-2-4-13-12(3-1)17-16(20-13)8-6-11-5-7-14-15(9-11)19-10-18-14/h1-9H,10H2

InChI Key

DPSXZXQPFAYPNZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4O3

Origin of Product

United States

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